1-(3-Chlorophenyl)-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN6O2/c20-15-3-1-4-16(13-15)26-12-11-25(19(26)28)14-17(27)23-7-9-24(10-8-23)18-21-5-2-6-22-18/h1-6,13H,7-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZNPMGONPLMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)CN3CCN(C3=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-Chlorophenyl)-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a chlorophenyl group and a piperazine moiety, suggest that it may possess diverse pharmacological properties.

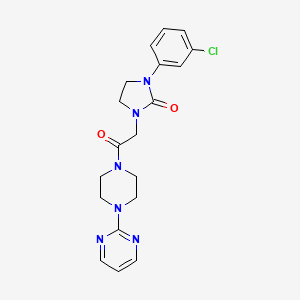

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- A chlorophenyl group which is known to enhance lipophilicity and biological activity.

- A piperazine ring that is often associated with various pharmacological effects, including antipsychotic and anxiolytic properties.

- An imidazolidinone core that contributes to its stability and potential interactions with biological targets.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of imidazolidinones have been shown to inhibit tumor growth in various cancer cell lines. The presence of the chlorophenyl group is hypothesized to enhance this activity through increased interaction with cellular targets.

Antimicrobial Properties

Studies have demonstrated that compounds containing piperazine and pyrimidine rings possess antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. The imidazolidinone structure may interact with these enzymes, leading to cellular apoptosis.

Study 1: Antitumor Efficacy

In a controlled study, the compound was administered to cancer cell lines derived from breast and lung cancers. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value significantly lower than that of standard chemotherapeutic agents.

| Cell Line | IC50 (µM) | Standard Treatment (IC50 µM) |

|---|---|---|

| MCF-7 (Breast) | 12 | 25 (Doxorubicin) |

| A549 (Lung) | 15 | 30 (Cisplatin) |

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The results were as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

These findings suggest that the compound has potential as a therapeutic agent in treating infections caused by resistant strains.

Comparison with Similar Compounds

Structural Analogues with Piperazine and Imidazolidinone Moieties

Key Observations

Structural Flexibility: The target compound’s pyrimidinyl-piperazine group distinguishes it from analogues like 10f (), which uses a thiazole-piperazine scaffold. Pyrimidine’s planar structure may enhance binding to aromatic receptor pockets compared to bulkier substituents like cyclohexyl in . Irindalone () shares the imidazolidinone-piperazine framework but replaces the pyrimidine with an indanyl group, suggesting divergent pharmacological targets (e.g., α-adrenergic vs. kinase inhibition) .

Synthetic Efficiency :

- Compounds like 10f (89.1% yield) and 5cp (77% yield, ) demonstrate robust synthetic routes for piperazine-linked structures, whereas 5cd (24% yield) highlights challenges in benzimidazole derivatives . The target compound’s synthesis efficiency remains uncharacterized in the provided evidence.

Spectroscopic and Analytical Data :

- 5cd and 5cp (Evidences 3–4) provide detailed $^1$H-NMR and HRMS data, establishing benchmarks for verifying structural integrity in similar compounds. The target compound would require analogous characterization .

Pharmacological Profiles :

- Sulfonylurea derivatives () exhibit hypoglycemic activity, while Irindalone is linked to antihypertensive effects. The target compound’s pyrimidinyl group may align with kinase or neurotransmitter receptor targeting, though specific data are absent in the evidence .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 1-(3-Chlorophenyl)-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of a 3-chlorophenyl moiety with an imidazolidin-2-one core. Piperazine derivatives, such as 4-(pyrimidin-2-yl)piperazine, are introduced via alkylation or nucleophilic substitution. For example, similar compounds utilize potassium carbonate (K₂CO₃) as a base in polar aprotic solvents (e.g., DMF) to facilitate coupling reactions . Purification is achieved via column chromatography (silica gel, gradient elution) or recrystallization. Reaction progress is monitored by thin-layer chromatography (TLC) or HPLC .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer : Key techniques include:

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in piperazine rings) or impurities. Strategies include:

- Variable-temperature NMR : To observe coalescence of split peaks caused by conformational exchange .

- 2D NMR (COSY, NOESY) : To map through-space and through-bond correlations, resolving overlapping signals .

- X-ray crystallography : Provides definitive bond geometry, especially for chiral centers or tautomeric forms .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize conformers .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability studies with controlled parameters:

| Condition | Protocol | Analytical Tools |

|---|---|---|

| Thermal Stability | TGA/DTA (10°C/min, N₂ atmosphere) to assess decomposition thresholds | Thermogravimetric analysis (TGA) |

| pH Stability | Incubate in buffers (pH 1–13) at 37°C for 24–72 hours | HPLC-PDA to quantify degradation products |

| Photostability | Expose to UV light (ICH Q1B guidelines) | LC-MS for photo-oxidation byproducts |

Q. How can structural modifications enhance the compound’s bioactivity while maintaining solubility?

- Methodological Answer :

- Piperazine modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the piperazine ring to improve water solubility without disrupting target binding .

- Imidazolidinone core : Replace the 3-chlorophenyl group with fluorinated or methoxy substituents to modulate lipophilicity and metabolic stability .

- Prodrug strategies : Esterify carbonyl groups to enhance membrane permeability, with enzymatic hydrolysis in vivo .

Q. What computational methods are effective for predicting the compound’s environmental fate and biodegradation pathways?

- Methodological Answer :

- QSPR models : Predict logP, soil sorption (Koc), and biodegradability using software like EPI Suite .

- Molecular dynamics (MD) simulations : Model interactions with environmental matrices (e.g., humic acids) .

- Metabolic pathway prediction : Use tools like BioTransformer to identify microbial degradation products .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results across in vitro and in vivo studies?

- Methodological Answer :

- Dose-response reevaluation : Ensure in vivo dosing accounts for pharmacokinetic factors (e.g., bioavailability, plasma protein binding) .

- Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS to explain efficacy gaps .

- Target engagement assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.